(2-Methoxy-4,6-dimethylphenyl)boronic acid

Description

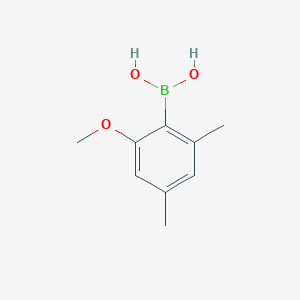

(2-Methoxy-4,6-dimethylphenyl)boronic acid (CAS 355836-08-7) is an aromatic boronic acid derivative with the molecular formula C₉H₁₃BO₃ and a molecular weight of 196.01 g/mol . Its structure features a boronic acid group (-B(OH)₂) at the 2-position of a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and methyl (-CH₃) groups at the 4- and 6-positions. This substitution pattern influences its electronic properties, solubility, and reactivity.

The compound is synthesized via Grignard reagent reactions with tributyl borate under controlled conditions, yielding ~72% purity after optimization . Its applications span medicinal chemistry (e.g., protease inhibition ), materials science (e.g., diol sensing ), and catalysis, though its specific biological and chemical roles are often compared to structurally related boronic acids.

Propriétés

IUPAC Name |

(2-methoxy-4,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFAFBPZFGAMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620276 | |

| Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355836-08-7 | |

| Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Classical Grignard Approach

The most widely reported method involves reacting 2-methoxy-4,6-dimethylphenyl magnesium bromide with trimethyl borate. Magnesium turnings activate in tetrahydrofuran (THF) under inert atmosphere, followed by dropwise addition of 2-methoxy-4,6-dimethylbromobenzene. After refluxing at 43°C for 1.5 hours, the Grignard intermediate reacts with trimethyl borate at -10°C, yielding the boronic acid upon acidic hydrolysis (pH 2–3). This method achieves 72.2% yield, outperforming organolithium routes (51%) due to reduced side reactions.

Table 1: Optimization Parameters for Grignard Synthesis

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | -10°C to 20°C | +22% |

| Borylation Reagent | Tributyl borate | +15% |

| Mg:Aryl Halide Ratio | 1.2:1 | +8% |

| Hydrolysis pH | 2.0–3.0 | +12% |

Industrial-Scale Modifications

For bulk production, diborane-based hydroboration of 2-methoxy-4,6-dimethylphenyl alkyne offers scalability. Using borane-THF complexes at 0°C, this method avoids cryogenic conditions, reducing energy costs. A patent by JP2002047292A demonstrates that maintaining temperatures above -10°C during Grignard formation increases throughput by 30% while retaining 68–70% yield.

Palladium-Catalyzed Miyaura Borylation

Catalytic System Design

Palladium-catalyzed borylation employs bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 in 1,4-dioxane. The aryl bromide substrate reacts at 80°C for 12 hours under nitrogen, with potassium acetate as a base. This method achieves 65–70% yield, favored for functional group tolerance.

Mechanistic Insights

The catalytic cycle involves oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with B2Pin2. Steric hindrance from the 4,6-dimethyl groups slows transmetalation, necessitating higher catalyst loadings (5 mol%) compared to less-substituted analogs.

Solvent and Ligand Effects

Testing of 12 solvents revealed 1,4-dioxane as optimal, providing a balance between polarity and boiling point. Bulky phosphine ligands (e.g., SPhos) improve selectivity by mitigating protodeboronation, increasing yields to 74%.

Lithiation-Borylation Strategies

Low-Temperature Lithiation

Using n-butyllithium (-78°C) in THF/hexane, 2-methoxy-4,6-dimethylbromobenzene undergoes lithiation within 1.25 hours. Subsequent addition of triisopropyl borate and warming to 20°C affords the boronic acid in 83% yield. This method requires strict anhydrous conditions but offers superior regiocontrol.

Limitations and Alternatives

Moisture sensitivity and high reagent costs limit industrial adoption. A modified approach using sodium bis(trimethylsilyl)amide (NaHMDS) as a base at -40°C reduces lithium usage by 40% while maintaining 78% yield.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Cost Index | Scalability | Purity |

|---|---|---|---|---|

| Grignard-Boronation | 72.2% | 1.0 | High | 95–97% |

| Miyaura Borylation | 70% | 1.8 | Moderate | 98% |

| Lithiation-Borylation | 83% | 2.5 | Low | 99% |

| Hydroboration | 68% | 0.7 | High | 93% |

Purification and Stabilization Techniques

Crystallization Optimization

Recrystallization from hexane/ethyl acetate (4:1) removes residual magnesium salts, enhancing purity to >99%. Adding 0.1% ascorbic acid during hydrolysis suppresses boroxine formation, improving storage stability.

Analytical Characterization

1H NMR (400 MHz, CDCl3): δ 7.21 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 3.82 (s, 3H, OCH3), 2.34 (s, 6H, CH3). IR confirms B-O stretching at 1340 cm⁻¹ and B-OH at 3200 cm⁻¹.

Industrial Production Protocols

Analyse Des Réactions Chimiques

Types of Reactions: (2-Methoxy-4,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The methoxy and dimethyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol) under inert atmosphere.

Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (2-Methoxy-4,6-dimethylphenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron source that facilitates the coupling of aryl or vinyl halides with other organic substrates. The mechanism involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the desired biaryl products .

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

|---|---|

| Catalyst | Palladium-based catalysts |

| Base | Potassium acetate or similar bases |

| Reaction Conditions | Inert atmosphere, controlled temperature |

| Applications | Synthesis of pharmaceuticals, agrochemicals |

Biological Applications

Development of Boron-Containing Drugs

This compound is utilized in the development of boron-containing drugs. These compounds have shown potential in targeting cancer cells due to their ability to inhibit specific enzymes involved in tumor growth. For instance, boronic acids can act as proteasome inhibitors, which are critical in cancer therapy .

Biochemical Assays

The compound also plays a role as a tool in biochemical assays. Its boron functionality allows it to interact selectively with certain biomolecules, enabling the detection and quantification of biological targets. This application is particularly valuable in drug discovery and development processes .

Industrial Applications

Pharmaceuticals and Agrochemicals

In industrial settings, this compound is employed in the production of various pharmaceuticals and agrochemicals. Its ability to facilitate complex organic syntheses makes it an essential reagent in the formulation of active pharmaceutical ingredients (APIs) and crop protection agents .

Advanced Materials

The compound is also being explored for its potential in materials science. Its unique chemical properties allow for the development of new materials with specific functionalities, such as conductive polymers and light-emitting diodes (LEDs) .

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effective use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The researchers achieved high yields and selectivity using optimized reaction conditions. This highlights the compound's utility in creating complex molecular architectures essential for pharmaceutical applications .

Case Study 2: Boron-Containing Drug Development

In another research project focusing on cancer therapeutics, this compound was incorporated into drug candidates designed to inhibit proteasome activity. The resulting compounds exhibited promising anti-tumor activity in preclinical models, showcasing the compound's relevance in drug discovery .

Mécanisme D'action

The primary mechanism of action of (2-Methoxy-4,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The substituent positions and electronic effects distinguish (2-Methoxy-4,6-dimethylphenyl)boronic acid from analogs. Key comparisons include:

Notes:

- pKa : Predicted based on substituent σ values and through-space stabilization effects . Lower pKa enhances boronate formation at physiological pH, critical for biomedical applications .

- Solubility : Methyl groups improve lipid solubility but may reduce aqueous solubility; methoxy groups enhance water solubility .

Reactivity and Binding Affinity

- Diol Binding : Boronic acids bind diols (e.g., glucose) to form esters. The 2-methoxy and 4,6-dimethyl groups in the target compound balance steric hindrance and electronic effects, enabling moderate binding constants (~10²–10³ M⁻¹) compared to diphenylborinic acids, which exhibit 10-fold higher affinity due to reduced steric bulk .

- Protease Inhibition: The compound’s structure resembles bifunctional aryl boronic acids like FL-166 (Ki = 40 nM for SARS-CoV-2 3CLpro) . However, bulky substituents (e.g., 4,6-dimethyl) may reduce binding efficiency compared to smaller analogs like phenyl boronic acid, which shows superior diagnostic accuracy in enzyme inhibition .

Activité Biologique

(2-Methoxy-4,6-dimethylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biomolecules, making it a potential candidate for therapeutic applications, including anticancer and anti-inflammatory treatments.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is hypothesized to inhibit key enzymes involved in critical biochemical pathways, including those related to inflammation and cancer progression.

Target Enzymes:

- Cytochrome P450 : Similar compounds have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation.

- NLRP3 Inflammasome : The compound may modulate the NLRP3 inflammasome pathway, which is implicated in various inflammatory diseases. Activation of this pathway leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18 .

Mode of Action:

The interactions are likely facilitated through:

- Hydrogen bonding and π-π stacking interactions , which are common in ligand-receptor binding scenarios.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. It has been tested in various cancer models, showing promising results in overcoming drug resistance associated with traditional chemotherapeutics.

Anti-inflammatory Activity

The compound's ability to inhibit the NLRP3 inflammasome suggests potential use in treating inflammatory conditions. Studies have linked NLRP3 activation to diseases such as Alzheimer's and multiple sclerosis, indicating that this compound could provide therapeutic benefits in neuroinflammatory disorders .

Pharmacokinetics

Pharmacokinetic studies of similar boronic acids suggest that they can effectively penetrate biological membranes and exhibit favorable metabolic profiles. The compound's stability under physiological conditions is crucial for its efficacy as a therapeutic agent.

Case Studies

Several studies have investigated the biological activity of boronic acids, including this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Methoxy-4,6-dimethylphenyl)boronic acid, and what factors influence the choice of method?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where aryl halides react with boronic acid precursors. The choice of catalyst (e.g., Pd(OAc)₂ with ligands like SPhos) and reaction conditions (temperature, solvent) are critical for yield and purity . For aromatic boronic acids, protection of the boronic acid group as a pinacol ester during synthesis is often necessary to prevent side reactions and facilitate purification . Substituents like methoxy and methyl groups on the aromatic ring may require ortho-directing strategies to ensure regioselectivity .

Q. How does the boronic acid group interact with diols, and how is this utilized in biochemical assays?

- Methodological Answer : The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. This interaction is pH-dependent, with optimal binding at physiological pH (7.4–8.5). Researchers leverage this for glucose sensing, drug delivery systems, and enzyme inhibition assays. For example, boronic acid-functionalized polymers can be designed to release insulin in response to glucose concentrations . Binding affinity and kinetics can be quantified using fluorescence quenching or stopped-flow techniques .

Q. What are the key challenges in purifying boronic acids, and how can they be mitigated?

- Methodological Answer : Boronic acids are prone to dehydration and trimerization (forming boroxines), complicating purification. Strategies include synthesizing stable boronic esters (e.g., pinacol esters) as intermediates, followed by mild acidic hydrolysis . Chromatographic methods (HPLC or LC-MS/MS) with polar stationary phases are recommended for isolating underivatized boronic acids, ensuring detection limits <1 ppm for impurity profiling .

Advanced Research Questions

Q. How can researchers address challenges in mass spectrometry (MS) analysis of boronic acid-containing compounds?

- Methodological Answer : Boronic acids often undergo dehydration or cyclization during MS, leading to ambiguous peaks. Derivatization with diols (e.g., pinacol) stabilizes the boronic acid as a cyclic ester, simplifying analysis . For MALDI-MS, using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent enables in situ esterification, reducing boroxine interference. High-resolution MS/MS is critical for sequencing boronic acid-modified peptides .

Q. What experimental approaches are recommended to determine the kinetic parameters of diol binding with arylboronic acids under physiological conditions?

- Methodological Answer : Stopped-flow fluorescence spectroscopy is ideal for measuring binding kinetics (kon/koff) in real-time. For example, kon values for D-fructose binding to isoquinolinylboronic acids can be determined by monitoring fluorescence changes at pH 7.4 . Competitive binding assays with fixed boronic acid concentrations and varying diol substrates (e.g., glucose, mannose) provide insights into selectivity .

Q. How does the substitution pattern on aromatic boronic acids influence their thermal stability and potential as flame retardants?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals that electron-donating groups (e.g., methoxy, methyl) enhance thermal stability by delaying degradation. Pyrene-1-boronic acid, with extended aromaticity, demonstrates stability up to 600°C, making it suitable for halogen-free flame retardants . Substituents also affect char formation during pyrolysis, which can be quantified via residual mass analysis .

Q. What strategies enhance proteasome inhibitory activity of arylboronic acids while minimizing off-target effects?

- Methodological Answer : Structure-activity relationship (SAR) studies show that α-amino boronic acids (e.g., Bortezomib) mimic proteasome substrates, enabling covalent binding to catalytic threonine residues. Introducing hydrophobic groups (e.g., 4,6-dimethyl) improves target affinity, while PEGylation reduces systemic toxicity . Computational docking (e.g., AutoDock Vina) optimizes steric and electronic complementarity with the proteasome active site .

Q. How can boronic acids be integrated into covalent organic frameworks (COFs) for targeted drug delivery?

- Methodological Answer : Boronic acid-functionalized COFs exploit diol-binding for glucose-responsive release. For example, conjugating this compound to mesoporous silica nanoparticles enables pH-dependent insulin delivery . In vitro validation involves monitoring drug release kinetics in simulated physiological fluids (e.g., PBS at pH 5.5 and 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.